Cas no 912764-09-1 (1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one)
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one structure](https://www.kuujia.com/scimg/cas/912764-09-1x500.png)
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- SCHEMBL2264827
- AKOS006331145
- CS-0358169
- 912764-09-1
- STK801473
- BBL033581
- starbld0024496
- VS-12156
- AKOS015955398
- 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
- Inchi: 1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3
- InChI Key: AEMWWKOGIPYPAJ-UHFFFAOYSA-N
- SMILES: O=C1C2(C)CNCC1(CC)CNC2
Computed Properties
- Exact Mass: 182.141913202g/mol
- Monoisotopic Mass: 182.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 41.1Ų
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428839-500mg |
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one |
912764-09-1 | 98% | 500mg |
¥2961.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428839-10g |
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one |
912764-09-1 | 98% | 10g |
¥8316.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428839-1g |
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one |
912764-09-1 | 98% | 1g |
¥3976.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428839-5g |
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]Nonan-9-one |
912764-09-1 | 98% | 5g |
¥6405.00 | 2024-04-25 |
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one Related Literature
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1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Recent Advances in the Study of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1)
The compound 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by its diazabicyclic core, has been explored for its role in modulating various biological targets, including enzymes and receptors implicated in neurological and metabolic disorders. Recent studies have focused on its synthesis, pharmacological profiling, and mechanism of action, shedding light on its promising utility in drug development.
A key area of investigation has been the compound's interaction with central nervous system (CNS) targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one exhibits selective binding affinity for sigma-1 and sigma-2 receptors, which are involved in neuroprotection and cognitive function. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing a high degree of specificity for these receptors. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another significant advancement involves the optimization of the compound's synthetic route. A recent publication in Organic Process Research & Development (2024) detailed a scalable and cost-effective synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, addressing previous challenges related to yield and purity. The new methodology utilizes a one-pot cyclization strategy, reducing the number of steps and improving overall efficiency. This development is critical for enabling large-scale production and further preclinical evaluation.
Pharmacokinetic studies have also been a focus of recent research. A preclinical study conducted by a team at the University of Cambridge (2024) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and brain penetration, supporting its potential as a CNS-active agent. Additionally, the compound demonstrated a clean safety profile with no significant off-target effects, as evidenced by comprehensive toxicity screening.
In the context of drug discovery, 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been explored as a versatile scaffold for the design of novel analogs. A structure-activity relationship (SAR) study published in Bioorganic & Medicinal Chemistry Letters (2023) identified key modifications that enhance potency and selectivity. For instance, substitution at the 5-position with bulkier groups was found to improve receptor binding affinity, while modifications to the ethyl group at the 1-position influenced metabolic stability. These insights are guiding the development of next-generation derivatives with optimized pharmacological properties.
Looking ahead, the compound's potential extends beyond neurological applications. Emerging research suggests its utility in oncology, particularly in targeting cancer cell metabolism. A recent study in Cell Chemical Biology (2024) reported that 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one inhibits key enzymes in the glycolytic pathway, a hallmark of cancer cell energy metabolism. This finding opens new avenues for exploring its role in combination therapies with existing chemotherapeutic agents.
In conclusion, 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 912764-09-1) represents a promising candidate in the field of chemical biology and drug discovery. Its multifaceted pharmacological profile, coupled with advancements in synthesis and SAR, positions it as a valuable tool for addressing unmet medical needs. Future research will likely focus on translational studies to evaluate its efficacy in disease models and further optimize its drug-like properties.
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